Benzylamine, N-(2-chloroethyl)-2-methoxy-5-nitro-

Description

Chemical Structure and Properties

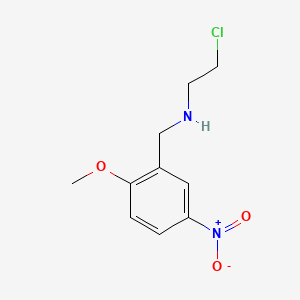

Benzylamine, N-(2-chloroethyl)-2-methoxy-5-nitro- (CAS: 21715-46-8) is a substituted benzylamine derivative with the molecular formula C₁₀H₁₃ClN₂O₃ (MW: 244.70 g/mol) . Its structure features a benzylamine backbone substituted with a 2-chloroethyl group, a methoxy group at position 2, and a nitro group at position 5 on the aromatic ring.

Properties

CAS No. |

56538-01-3 |

|---|---|

Molecular Formula |

C10H13ClN2O3 |

Molecular Weight |

244.67 g/mol |

IUPAC Name |

2-chloro-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine |

InChI |

InChI=1S/C10H13ClN2O3/c1-16-10-3-2-9(13(14)15)6-8(10)7-12-5-4-11/h2-3,6,12H,4-5,7H2,1H3 |

InChI Key |

APKWZCHXKUTRGW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])CNCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine typically involves the reaction of 2-methoxy-5-nitrobenzylamine with 2-chloroethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the electrophilic carbon of the chloroethyl group, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl group under basic conditions.

Major Products Formed

Oxidation: The major product is the corresponding nitro compound.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Benzylamine, N-(2-chloroethyl)-2-methoxy-5-nitro- is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This article delves into its applications, particularly in medicinal chemistry and organic synthesis, while providing comprehensive data and insights from verified sources.

Medicinal Chemistry

Benzylamine derivatives are commonly explored for their pharmacological properties. The compound can serve as a building block in the synthesis of various biologically active molecules. Its nitro and methoxy groups may enhance biological activity, making it a candidate for drug development targeting specific diseases.

Case Studies:

- Antitumor Activity : Research has indicated that similar compounds exhibit antitumor properties. For instance, derivatives of benzylamines have been synthesized and evaluated for their efficacy against cancer cell lines .

- Neuroprotective Effects : Some studies suggest that benzylamine derivatives can modulate neuroprotective pathways, potentially leading to therapeutic applications in neurodegenerative diseases .

Organic Synthesis

The compound's ability to undergo nucleophilic substitution reactions allows it to be utilized in organic synthesis as an intermediate. It can be transformed into various derivatives through reactions with amines or alcohols.

Synthetic Pathways:

- Nucleophilic Displacement : The chloroethyl group can be replaced by nucleophiles, leading to the formation of more complex structures. For example, reactions with primary amines can yield substituted benzylamines.

- Synthesis of Nitro Derivatives : The nitro group can be further modified through reduction or substitution reactions, expanding the library of available compounds for research purposes .

Agricultural Chemicals

There is potential for this compound to be developed into agricultural chemicals, particularly as a precursor for herbicides or pesticides. Its structural features may confer specific biological activities that are desirable in crop protection formulations.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the formation of adducts. This can result in the disruption of cellular processes and the induction of cytotoxic effects. The nitro group can also undergo reduction to form reactive intermediates that can further interact with cellular targets.

Comparison with Similar Compounds

Halogenated Ethylamine Derivatives

Key Observations :

- Halogen Influence : The chloroethyl group in the target compound confers higher reactivity and toxicity compared to brominated analogs, which may exhibit slower degradation due to weaker C-Br bonds .

- Synthetic Routes : Brominated analogs (e.g., 2-Iodobenzyl Cyanide in ) are synthesized via nucleophilic substitution (e.g., NaCN with benzyl bromide), whereas chloroethyl derivatives may require alkylation of benzylamine with 2-chloroethyl halides .

2-Chloroethyl-Containing Bioactive Compounds

Mechanistic Insights :

- However, nitrosoureas exhibit dual alkylating and carbamoylating activities, enhancing their therapeutic index .

Substituted Benzylamines and Anilines

Structural-Activity Relationship (SAR) :

- Nitro Group Position : The 5-nitro group in the target compound may enhance electrophilicity, contributing to DNA alkylation and toxicity, whereas 4-nitro derivatives (e.g., ) show reduced reactivity .

- Methoxy Group : The 2-methoxy group in the target compound likely stabilizes the aromatic ring via electron donation, contrasting with 4-methoxy analogs () that may alter metabolic pathways .

Research Findings and Data Tables

Table 1: Comparative Toxicity and Physicochemical Properties

Biological Activity

Benzylamine, N-(2-chloroethyl)-2-methoxy-5-nitro- is a compound of interest due to its potential biological activities, particularly in the context of mutagenicity and carcinogenicity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

The presence of the nitro group and the chloroethyl moiety suggests potential reactivity that may influence its biological effects.

Mutagenicity and Carcinogenicity

Research indicates that compounds similar to benzylamine, particularly those with nitroso groups, exhibit mutagenic properties. For instance, unsymmetrically substituted N-nitrosomethylbenzylamine has been identified as an oesophageal carcinogen with both methylating and benzylating capabilities. In studies involving Salmonella typhimurium strains TA 98 and TA 1535, several nitrosobenzyl compounds demonstrated direct mutagenic activity, suggesting that benzylation can lead to significant biological consequences .

The mechanism through which benzylamine exerts its biological effects involves enzyme-mediated activation. Certain compounds require enzymatic conversion to become mutagenic, indicating that metabolic pathways play a crucial role in their activity. For example, N-nitroso-acetoxymethyl-benzylamine showed distinct mutagenicity after activation by liver enzymes .

Case Studies and Research Findings

- Study on Mutagenicity :

- Toxicological Assessments :

- Pharmacological Implications :

Table 1: Mutagenicity Data for Benzylamine Derivatives

Table 2: Toxicity Levels of Nitrosamines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.